2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate
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Overview
Description
2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzo[c]chromenone core, which is a fused ring system containing both benzene and chromenone rings
Preparation Methods
The synthesis of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate typically involves multi-step organic reactionsThe final step involves the coupling of the benzo[c]chromenone derivative with 2-[(tert-butoxycarbonyl)amino]butanoic acid under specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzo[c]chromenone core can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzo[c]chromenone core is known to interact with various enzymes and receptors, modulating their activity. The chloro and oxo groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other benzo[c]chromenone derivatives with different substituents. These compounds share the benzo[c]chromenone core but differ in their functional groups, leading to variations in their chemical properties and biological activities. Examples include:
- 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-[(tert-butoxycarbonyl)amino]propanoate
- 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-[(benzyloxycarbonyl)amino]butanoate .
These comparisons highlight the uniqueness of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C22H26ClNO6 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C22H26ClNO6/c1-5-16(24-21(27)30-22(2,3)4)20(26)29-18-11-17-14(10-15(18)23)12-8-6-7-9-13(12)19(25)28-17/h10-11,16H,5-9H2,1-4H3,(H,24,27) |
InChI Key |
GZQGBZYYXQZHMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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